2-Oxo-1,3-benzodioxole-5-carboxylic acid
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Description
“2-Oxo-1,3-benzodioxole-5-carboxylic acid” is an organic compound. It is also known as “1,3-Benzodioxole-5-carboxylic acid” or “Piperonylic acid”. The molecular formula is C8H6O4 .
Molecular Structure Analysis
The molecular weight of “2-Oxo-1,3-benzodioxole-5-carboxylic acid” is 166.1308 . The IUPAC Standard InChI is InChI=1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10) .Scientific Research Applications
Chemical Structure and Properties
“2-Oxo-1,3-benzodioxole-5-carboxylic acid” is a chemical compound with the formula C8H6O4 . It is also known by other names such as Piperonylic acid, Heliotropic acid, Protocatechuic acid methylene ether, and 3,4-Methylenedioxybenzoic acid .
Use in Synthesis of Novel Compounds
This compound has been used in the synthesis of novel benzodioxole derivatives . These derivatives have been evaluated for their biological activities, including their ability to inhibit cyclooxygenase (COX) enzymes .
COX Inhibitors
Some of the synthesized benzodioxole derivatives have shown potent activity against COX1 and COX2 enzymes . For example, compound 4f was found to be the most potent against the COX1 enzyme .
Cytotoxic Agents
The benzodioxole derivatives have also been evaluated for their cytotoxicity . They have shown cytotoxic activity against the HeLa Cervical cancer cell line . The most cytotoxic compound was 3e .
Antioxidant Activities
Benzodioxole derivatives, which can be synthesized using “2-Oxo-1,3-benzodioxole-5-carboxylic acid”, have been found to exhibit antioxidant activities .
Anticancer Evaluation
Some benzodioxole derivatives have been evaluated for their anticancer properties . The data obtained revealed that they exhibited good selectivity between cancer cells and normal cells .
properties
IUPAC Name |
2-oxo-1,3-benzodioxole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O5/c9-7(10)4-1-2-5-6(3-4)13-8(11)12-5/h1-3H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXFZLVSVPKULX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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